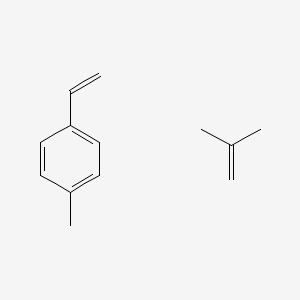

Isobutylene p-methylstyrene

Description

Structure

2D Structure

Properties

CAS No. |

61128-14-1 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-ethenyl-4-methylbenzene;2-methylprop-1-ene |

InChI |

InChI=1S/C9H10.C4H8/c1-3-9-6-4-8(2)5-7-9;1-4(2)3/h3-7H,1H2,2H3;1H2,2-3H3 |

InChI Key |

JBAUPCNQUQGXJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=C.CC(=C)C |

Related CAS |

61128-14-1 |

Origin of Product |

United States |

Synthetic Methodologies for Poly Isobutylene Co P Methylstyrene

Cationic Copolymerization Approaches for Isobutylene (B52900) and p-Methylstyrene

The synthesis of poly(isobutylene-co-p-methylstyrene) (IB/p-MeSt) is exclusively achieved through cationic polymerization. scispace.com This method is necessary to combine the distinct properties of polyisobutylene (B167198) (PIB), known for its low permeability and stability, with poly(p-methylstyrene), which imparts rigidity and thermal resistance. scispace.com The process is mechanistically complex, involving the careful selection of initiators, co-initiators, and solvents to control the copolymer's molecular weight, composition, and structure. pitt.edu

Initiating Systems in Isobutylene-p-Methylstyrene Copolymerization

The initiating system, typically a combination of a primary initiator and a Lewis acid co-initiator, is a crucial factor in the cationic copolymerization of isobutylene (IB) and p-methylstyrene (p-MeSt). scispace.comresearchgate.net This system dictates the initiation efficiency, the rate of polymerization, and the "living" character of the reaction, which is essential for creating well-defined polymer architectures. pitt.edu

Lewis acids are indispensable co-initiators in the cationic polymerization of isobutylene and p-methylstyrene, as they activate the primary initiator to generate the carbocation that starts the polymer chain. mdpi.com Commonly used Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃OEt₂), tin tetrachloride (SnCl₄), and boron trichloride (B1173362) (BCl₃). scispace.commdpi.comacs.org

The choice of Lewis acid significantly impacts the polymerization process. For instance, TiCl₄ is considered a strong Lewis acid necessary for the efficient polymerization of the less reactive isobutylene monomer. scispace.com In contrast, weaker Lewis acids like BCl₃ are sometimes required for the living polymerization of more reactive monomers like α-methylstyrene. scispace.com In studies involving the sequential block copolymerization of α-methylstyrene and isobutylene, BCl₃ was used for the first block, but the addition of the stronger TiCl₄ was necessary to effectively polymerize the subsequent isobutylene block. acs.org

Research has also explored the effects of different Lewis acids on copolymerization outcomes. A study comparing TiCl₄ and BF₃OEt₂ found that the latter resulted in a higher polymer yield, regardless of the primary initiator used. scispace.com The concentration of the Lewis acid is another critical variable; in the polymerization of p-MeSt using a SnCl₄-based system, increasing the SnCl₄ concentration led to higher monomer conversion and molecular weight. mdpi.com These findings highlight the role of the Lewis acid in not only enabling the reaction but also in steering its kinetics and the properties of the final copolymer.

Table 1: Selected Lewis Acid Co-initiators and Their Applications in IB and p-MeSt Related Copolymerization

| Lewis Acid | Monomers | Initiator | Solvent System | Key Findings | Reference |

|---|---|---|---|---|---|

| TiCl₄, BF₃OEt₂ | Isobutylene, p-Methylstyrene | CumCl, TMPCl, H₂O | n-Hex/CH₂Cl₂ | BF₃OEt₂ gave a higher yield. | scispace.com |

| TiCl₄ | Isobutylene, p-Methylstyrene | TMPCl | CH₃Cl/Hexane (B92381) | Required for the polymerization of IB after crossover from a living poly(α-methylstyrene) block. | acs.org |

| SnCl₄ | p-Methylstyrene | p-MeStCl | CH₂Cl₂ / Ionic Liquid | Unimodal GPC trace in ionic liquid vs. bimodal in CH₂Cl₂; conversion increases with [SnCl₄]. | mdpi.com |

| BCl₃ | α-Methylstyrene | DiαMeSt·HCl | MeChx/MeCl | Effective for living polymerization of α-methylstyrene block. | acs.org |

| TiCl₄ | Isobutylene, 4-VBCB | TMPCl | Not Specified | Used in the synthesis of a random copolymer of IB and 4-vinylbenzenecyclobutylene. | mdpi.com |

The primary initiator, often a protic acid or an organic halide, generates the initial carbocation upon activation by a Lewis acid. mdpi.com For the synthesis of poly(isobutylene-co-p-methylstyrene), the selection of the initiator is vital for achieving controlled, or "living," polymerization, where chain termination and transfer reactions are minimized. This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. usm.edu

Commonly studied primary initiators include water (H₂O), 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), and cumyl chloride (CumCl). scispace.comresearchgate.net TMPCl is frequently used as it structurally mimics the growing chain end of polyisobutylene (PIB), while CumCl is a model for the living end of poly(p-methylstyrene). scispace.com The use of these model compounds allows for precise control over the initiation step, leading to more uniform polymer chains. For instance, TMPCl has been used in initiating systems for the copolymerization of IB with monomers like p-chloromethylstyrene and 4-vinylbenzenecyclobutylene. mdpi.comresearchgate.net In one study, end-block copolymerizations of styrene (B11656) and p-methylstyrene initiated by a PIB macroinitiator showed longer reaction times compared to those initiated by TMPCl, an effect attributed to the local environment of the polymer chain. usm.edu

The combination of a primary initiator and a Lewis acid co-initiator forms the complete initiating system. scispace.com For example, the TMPCl/TiCl₄ system is well-established for the living polymerization of isobutylene and its copolymers. mdpi.com The choice of initiator is therefore tailored to the specific monomers and desired polymer architecture, ensuring efficient and controlled initiation. scispace.com

Table 2: Primary Initiators for Controlled/Living Copolymerization

| Primary Initiator | Co-initiator(s) | Monomer(s) | Purpose/Significance | Reference |

|---|---|---|---|---|

| 2-chloro-2,4,4-trimethylpentane (TMPCl) | TiCl₄, AlEt₁.₅Cl₁.₅ | Isobutylene, p-Chloromethylstyrene | Acts as a main initiator; mimics the living end of polyisobutylene. | researchgate.net |

| Cumyl Chloride (CumCl) | BF₃OEt₂ | Isobutylene, p-Methylstyrene | Selected as a model for the living end of poly(p-methylstyrene). | scispace.com |

| Water (H₂O) | TiCl₄, AlEt₁.₅Cl₁.₅ | Isobutylene, p-Chloromethylstyrene | A simple and effective main initiator in certain systems. | researchgate.net |

| 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl) | SnCl₄ | p-Methylstyrene | A common initiator for achieving controlled polymerization of p-MeSt. | mdpi.com |

Traditional cationic polymerization requires strictly anhydrous conditions because water can act as an uncontrolled initiator or a terminating agent, leading to poor control over the polymerization process. nih.govresearchgate.net However, the development of water-tolerant or water-resistant initiating systems represents a significant advancement, aligning with the principles of green chemistry. nih.govrsc.org

These systems often employ Lewis acids that remain active in the presence of water. nih.gov Notable examples include lanthanide triflates like ytterbium triflate (Yb(OTf)₃) and certain borane-based co-initiators. nih.govcmu.edu Tris(pentafluorophenyl)boron [B(C₆F₅)₃] is a particularly effective water-resistant Lewis acid with higher acidity than many alternatives, such as BF₃·OEt₂. nih.gov It has been successfully used as a co-initiator for the aqueous cationic suspension polymerization of monomers like styrene. nih.gov

For p-methylstyrene specifically, aqueous cationic polymerization has been achieved using a CumOH/B(C₆F₅)₃/Et₂O system. rsc.org In this system, diethyl ether is used to form a complex with B(C₆F₅)₃, which increases its polarity and solubility in water, thereby improving initiation efficiency. nih.govrsc.org Research has also demonstrated that BF₃·OEt₂ can initiate the polymerization of p-methylstyrene in the presence of small amounts of water. nih.gov The development of these robust systems opens up possibilities for conducting cationic polymerizations in less stringent, more environmentally friendly aqueous suspension or emulsion environments. nih.govrsc.org

Solvent Systems in Cationic Copolymerization Research

Historically, cationic polymerization has been conducted in chlorinated solvents such as methyl chloride (CH₃Cl) and dichloromethane (B109758) (CH₂Cl₂). scispace.com These solvents are favored for their ability to dissolve the polymer and for their low temperatures, which help to suppress unwanted side reactions. However, due to their toxicity and environmental impact, research has focused on optimizing their use, often by employing mixed solvent systems. scispace.com

A common practice is to use a mixture of a chlorinated solvent with a nonpolar hydrocarbon like n-hexane (Hex) or methylcyclohexane (B89554) (MeChx). scispace.comacs.org For example, solvent systems like n-Hex/CH₂Cl₂ and MeChx/MeCl have been extensively used. scispace.comacs.org A typical ratio is 60/40 (v/v) of hydrocarbon to chlorinated solvent. acs.org This approach allows for fine-tuning of the solvent polarity, which directly affects the equilibrium between the dormant and active chain ends, a cornerstone of living polymerization. mdpi.com The polarity of the solvent mixture can influence the reaction rate and the degree of control over the polymer's molecular weight and structure. For instance, a study on p-methylstyrene polymerization showed that the polymer's molecular weight distribution was narrower and the GPC trace was unimodal when conducted in a polar ionic liquid, compared to a bimodal trace observed in the more traditional CH₂Cl₂. mdpi.com This demonstrates the profound effect of the reaction medium's polarity on the controllability of the polymerization. mdpi.com

Table 3: Examples of Traditional Chlorinated Solvent Systems

| Solvent System | Volume Ratio (v/v) | Initiating System | Temperature | Reference |

|---|---|---|---|---|

| n-Hexane / Dichloromethane | Not specified | TMPCl / TiCl₄, CumCl / BF₃OEt₂ | -30°C | scispace.com |

| Methylcyclohexane / Methyl Chloride | 60 / 40 | DiαMeSt·HCl / BCl₃ and TiCl₄ | -80°C | acs.org |

| Dichloromethane | N/A (Pure) | p-MeStCl / SnCl₄ | -25°C | mdpi.com |

| Methyl Chloride / Hexane | 50 / 50 | TMPCl / TiCl₄ / Ti(OiPr)₄ | -80°C | scispace.com |

Ionic Liquids as Novel Reaction Media

The use of ionic liquids (ILs) as a "green" alternative to traditional volatile and toxic chlorinated solvents in the cationic copolymerization of isobutylene (IB) and p-methylstyrene (p-MeSt) has been a subject of thorough investigation. scispace.comresearchgate.net ILs, being composed entirely of ions, are not merely solvents but active participants in the polymerization process, influencing the reaction through their unique properties. scispace.comresearchgate.netmdpi.com

Influence of Ionic Liquid Polarity and Viscosity on Polymerization

The high polarity and viscosity of ionic liquids significantly impact the kinetics and outcome of the copolymerization of IB and p-MeSt. scispace.comresearchgate.netkisti.re.kr

Polarity: Ionic liquids are highly polar, non-coordinating solvents. scispace.com This high polarity is advantageous for cationic polymerization as it can stabilize the growing carbocationic species, potentially leading to better control over the polymerization process. researchgate.netmdpi.comsemanticscholar.org For instance, the polarity of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]) is considerably higher than that of the conventional solvent dichloromethane (CH2Cl2). mdpi.comsemanticscholar.org This increased polarity can facilitate the polarization of both the initiator and the monomer, leading to a more controlled reaction. researchgate.netmdpi.com In some cases, this leads to a unimodal and narrower molecular weight distribution of the resulting polymer compared to reactions in traditional organic solvents. researchgate.netmdpi.com

Viscosity: The high viscosity of ionic liquids can have a dual effect. On one hand, it can hinder the diffusion of monomers, which may slow down the polymerization rate. researchgate.net On the other hand, the high heat capacity of ionic liquids can help to dissipate the heat generated during the exothermic polymerization process, leading to milder reaction conditions. researchgate.net

Studies have shown that in an equimolar mixture of IB and p-MeSt polymerized in 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethanesulfonyl)amide ([Hmim][NTf2]), the resulting oligomers exhibit lower molecular weights (Mn) and narrower molecular weight distributions (Mw/Mn) compared to those produced in a conventional n-Hexane/CH2Cl2 solvent mixture. scispace.com

Aqueous Polymerization Studies of p-Methylstyrene

Aqueous cationic polymerization represents a significant advancement in "green" polymer chemistry, challenging the traditional requirement for anhydrous conditions. rsc.orgresearchgate.netresearchgate.net Research has demonstrated the feasibility of polymerizing p-methylstyrene in aqueous media through suspension and emulsion methods. rsc.orgresearchgate.netnih.gov

A successful system for the aqueous cationic polymerization of p-methylstyrene involves the use of a CumOH/B(C6F5)3/Et2O initiating system. rsc.orgresearchgate.netresearchgate.netnih.gov In this system, diethyl ether (Et2O) plays a crucial role by forming a complex with the co-initiator, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This complexation alters the polarity of B(C6F5)3, increasing its solubility in water and thereby enhancing the initiation efficiency. rsc.orgresearchgate.netnih.gov The polymerization can be carried out using various surfactants, including cationic (CTAB), non-ionic (NP-40), and anionic (SDBS) types, to facilitate the suspension or emulsion. rsc.orgresearchgate.netnih.gov

Temperature Regimes and Their Impact on Copolymerization Kinetics

Temperature is a critical parameter in the copolymerization of isobutylene and p-methylstyrene, significantly influencing the reaction kinetics and the properties of the final copolymer.

In traditional cationic polymerization, lower temperatures are generally favored to suppress chain transfer and termination reactions, leading to higher molecular weight polymers. wikipedia.org For instance, the living cationic polymerization of isobutylene is typically conducted at temperatures below 0°C, and often as low as -80°C, to achieve well-defined polymers. wikipedia.orgacs.orgcapes.gov.br The apparent activation energy for the rate of polymerization of isobutylene has been observed to be negative, indicating that the rate of polymerization increases as the temperature decreases. acs.orgcapes.gov.br

Conversely, in aqueous cationic polymerization of p-methylstyrene, the initiator activity has been found to be positively correlated with temperature, which is a departure from traditional cationic systems. rsc.orgresearchgate.net

The glass transition temperature (Tg) of the resulting poly(isobutylene-co-p-methylstyrene) copolymer is influenced by the monomer feed ratio. scispace.com As the proportion of p-methylstyrene in the feed increases, the Tg of the copolymer generally increases. scispace.com Differential scanning calorimetry (DSC) is used to measure these transitions. mdpi.comallenpress.comresearchgate.net

Monomer Feed Ratio Optimization for Copolymer Composition Control

The ratio of isobutylene to p-methylstyrene in the initial monomer feed is a key determinant of the final copolymer composition and, consequently, its properties. scispace.comnih.gov By carefully controlling this ratio, the incorporation of each monomer into the polymer chain can be managed.

In the copolymerization of IB and p-MeSt, the monomer feed ratio directly affects the monomer conversion, the molecular weight of the copolymer, and its composition. scispace.com For example, studies have been conducted with varying molar feed ratios of IB to p-MeSt, and the resulting copolymers are analyzed to determine the actual incorporation of each monomer. scispace.comnih.gov This is often determined using techniques like 1H-NMR spectroscopy. scispace.comallenpress.com The goal is often to achieve a random distribution of the monomer units along the polymer chain. scispace.commdpi.com

Living/Controlled Cationic Polymerization Strategies for Poly(isobutylene-co-p-methylstyrene)

Living/controlled cationic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific architectures. wikipedia.orgresearchgate.net This approach is characterized by the suppression of chain transfer and termination reactions, allowing the polymer chains to grow in a "living" manner. wikipedia.org

The key to achieving living cationic polymerization is the establishment of a dynamic equilibrium between active (ionic) and dormant (covalent) propagating species. wikipedia.org This is typically achieved through the use of a specific initiating system in a suitable solvent at low temperatures. wikipedia.orgresearchgate.net

Application of Control Agents and Electron Donors

Control agents and electron donors are crucial components in many living/controlled cationic polymerization systems, helping to stabilize the propagating carbocations and prevent undesirable side reactions. wikipedia.orgtandfonline.com

Electron Donors: Electron donors, such as dimethyl sulfoxide (B87167) or dimethyl sulfide, can stabilize the carbocationic active center. wikipedia.org In the context of isobutylene polymerization, electron donors like ethyl acetate (B1210297) or tetrahydrofuran (B95107) can form complexes with the Lewis acid co-initiator (e.g., BCl3, TiCl4). tandfonline.com These complexes are believed to be the key species that mediate the living polymerization. tandfonline.com The concentration of the electron donor can be critical; for instance, in the polymerization of isobutylene using a TiCl4-based system, the concentration of the electron donor 2,4-dimethylpyridine (B42361) (DMP) needed to be higher than that of any protic impurities to ensure a living process. acs.orgusm.edu

Proton Traps: Proton traps, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), are used to scavenge protons that could otherwise initiate uncontrolled polymerization, leading to a loss of control. mdpi.comacs.org The addition of DTBP in the cationic polymerization of p-methylstyrene has been shown to significantly increase the molecular weight and narrow the molecular weight distribution of the resulting polymer. mdpi.com

The following table summarizes the effects of an electron donor on the living cationic polymerization of isobutylene.

| Initiating System Component | Role | Effect on Polymerization |

| Electron Donor (e.g., DMP) | Forms complex with Lewis acid, stabilizes carbocation | Essential for achieving living polymerization; its concentration relative to impurities is critical. acs.orgusm.edu |

| Proton Trap (e.g., DTBP) | Scavenges protons | Prevents uncontrolled initiation, leading to higher molecular weight and narrower MWD. mdpi.com |

Sequential Monomer Addition for Block Copolymer Architecture Construction

The synthesis of block copolymers, such as poly(isobutylene-b-p-methylstyrene) and poly(p-methylstyrene-b-isobutylene-b-p-methylstyrene), is effectively achieved through sequential monomer addition in a living cationic polymerization system. tandfonline.comtandfonline.com This technique allows for the creation of well-defined polymer chains with distinct blocks of each monomer, leading to materials that often behave as thermoplastic elastomers. acs.org

The process typically begins with the living polymerization of one monomer, followed by the introduction of the second monomer to the living polymer chains. A common approach involves first polymerizing isobutylene using an initiating system like titanium tetrachloride (TiCl₄) in a mixed solvent system (e.g., methyl chloride and hexanes or methylcyclohexane) at low temperatures, often around -80°C. tandfonline.comtandfonline.com To ensure the polymerization remains "living," a non-nucleophilic base, such as 2,6-di-tert-butylpyridine (DTBP), is frequently added to scavenge protons and prevent premature termination. tandfonline.commdpi.com

A critical step in this sequence is the "crossover" from the living polyisobutylene (PIB) block to the p-methylstyrene (pMSt) block. Due to differences in monomer reactivity and the stability of the carbocationic chain ends, direct addition of pMSt to the living PIB cation can be inefficient. To overcome this, a capping agent, most commonly 1,1-diphenylethylene (B42955) (DPE), is introduced after the isobutylene polymerization is complete. tandfonline.comtandfonline.comresearchgate.net The DPE reacts with the living PIB chain end, forming a more stable diphenyl alkyl cation. tandfonline.com This capped chain end is more effective at initiating the polymerization of the subsequent p-methylstyrene monomer.

Following the capping step, the Lewis acidity of the system may be adjusted. For instance, a substance like titanium(IV) isopropoxide can be added to moderate the highly active TiCl₄, creating a more favorable environment for the controlled polymerization of p-methylstyrene. tandfonline.comscispace.com Finally, the p-methylstyrene monomer is introduced and polymerizes from the capped PIB chains, forming the second block of the copolymer. tandfonline.com This sequential method provides excellent control over the molecular weight and results in a narrow molecular weight distribution for the final block copolymer. acs.org

Table 1: Experimental Conditions for Sequential Monomer Addition

This interactive table summarizes typical reaction parameters for synthesizing polyisobutylene-poly(p-methylstyrene) block copolymers via sequential monomer addition.

| Parameter | Details | Source(s) |

| Initiating System | TiCl₄ / Di- or trifunctional initiator | tandfonline.com |

| Solvent System | Methyl chloride:Hexanes (40:60 v/v) or Methyl chloride:Methylcyclohexane | tandfonline.comtandfonline.com |

| Temperature | -80°C | tandfonline.comtandfonline.com |

| Proton Trap | 2,6-di-tert-butylpyridine (DTBP) | tandfonline.commdpi.com |

| Capping Agent | 1,1-diphenylethylene (DPE) | tandfonline.comtandfonline.com |

| Lewis Acidity Modifier | Titanium(IV) isopropoxide or butoxide | tandfonline.com |

| Termination | Prechilled methanol | google.com |

Methodologies for Minimizing Chain Transfer and Irreversible Termination Reactions

The success of synthesizing well-defined poly(isobutylene-co-p-methylstyrene) hinges on minimizing side reactions, primarily chain transfer and irreversible termination. wikipedia.org Living cationic polymerization is the foundational technique employed to achieve this control. wikipedia.org In an ideal living system, the active cationic propagating species exist in equilibrium with dormant covalent species, with the rate of exchange being much faster than the rate of propagation, effectively suppressing termination and transfer events. wikipedia.org

Several specific methodologies are employed to create these ideal conditions:

Use of Proton Traps: Protic impurities, such as trace amounts of water, can initiate uncontrolled polymerization or terminate living chains. The addition of a hindered, non-nucleophilic pyridine (B92270) derivative, like 2,6-di-tert-butylpyridine (DTBP) or 2,6-dimethylpyridine, is a standard practice. tandfonline.comgoogle.comresearchgate.net These molecules, often called proton traps, selectively react with protons in the system without interfering with the propagating carbocation or the Lewis acid. google.com

Low-Temperature Polymerization: Carrying out the polymerization at very low temperatures, typically between -70°C and -80°C, is essential. tandfonline.comresearchgate.net These low temperatures significantly reduce the rates of chain transfer and termination reactions, which have higher activation energies than the propagation reaction.

Solvent System Selection: The polarity of the solvent mixture is carefully chosen to ensure that all components, including the initiator, monomer, and growing polymer, remain soluble while maintaining control over the reaction. google.com A common choice is a mixture of a polar solvent like methyl chloride and a non-polar solvent like hexane or methylcyclohexane. tandfonline.comtandfonline.com

Capping with 1,1-Diphenylethylene (DPE): As mentioned previously, capping the living polyisobutylene chain end with DPE before adding p-methylstyrene is a key strategy. tandfonline.comresearchgate.net This not only improves crossover efficiency but also transforms the highly reactive PIB cation into a more stable diphenylmethyl cation, which is less prone to side reactions during the subsequent monomer addition phase.

Incorporating p-methylstyrene into the end blocks of a polyisobutylene-based triblock copolymer, instead of styrene, has been shown to minimize chain-coupling reactions that can occur at the 4-position on styrene units during polymerization. usm.edu Gel permeation chromatography (GPC) analysis of the resulting copolymers revealed a decrease in the high molecular weight peak associated with chain-coupled products as the concentration of p-methylstyrene in the monomer feed was increased. researchgate.netusm.edu

Novel Synthetic Routes for Isobutylene-p-Methylstyrene Based Polymeric Structures

Beyond the established sequential monomer addition method for linear block copolymers, researchers have explored innovative routes to create more complex polymeric structures based on isobutylene and p-methylstyrene.

One novel approach involves the combination of different polymerization mechanisms. For example, a graft copolymer, poly(isobutylene-p-methylstyrene-g-tert-butyl acrylate), was synthesized by first creating a random copolymer of isobutylene and p-methylstyrene via cationic polymerization. buct.edu.cn Subsequently, the p-methylstyrene units within this copolymer backbone were chemically modified through an electrophilic substitution reaction to introduce α-bromopropionyl groups. These groups then served as macroinitiators for the Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate, resulting in a well-defined graft structure. buct.edu.cn

Another area of innovation is the use of unconventional solvent systems. The cationic copolymerization of isobutylene with p-methylstyrene has been successfully carried out in ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf₂]). scispace.commdpi.com The unique properties of ionic liquids—high polarity, high viscosity, and an ionic environment—were found to influence the copolymerization process. scispace.comresearchgate.net Research indicates that while the ionic liquid does not directly participate in the initiation or termination steps, its ionic nature can facilitate a more controlled polymerization, leading to narrower molecular weight distributions compared to reactions in traditional organic solvents. mdpi.comresearchgate.net

Furthermore, new strategies have been developed for creating triblock copolymers through coupling reactions. In one such method, a poly(α-methylstyrene-b-isobutylene) diblock copolymer is synthesized via living sequential cationic polymerization. researchgate.net The living chain ends of these diblocks are then reacted with a bifunctional coupling agent, such as 2,2-bis[4-(1-phenylethenyl)phenyl]propane (BDPEP), to link two diblock chains together, forming a triblock copolymer in a one-pot procedure. researchgate.net This coupling approach offers an alternative to the sequential addition of a third block.

Mechanistic Investigations of Isobutylene P Methylstyrene Copolymerization

Reactivity Ratios and Monomer Incorporation Behavior in Copolymerization

The behavior of isobutylene (B52900) (IB) and p-methylstyrene (p-MeSt) in copolymerization is dictated by their respective reactivity ratios, which in turn govern the composition and microstructure of the resulting copolymer chain. Mechanistic investigations into the cationic copolymerization of these monomers have provided valuable insights into their incorporation behavior.

Detailed research findings indicate that isobutylene is generally the more reactive of the two monomers in cationic copolymerization. This is reflected in the reactivity ratios, where the ratio for isobutylene (r_IB) is typically greater than that for p-methylstyrene (r_pMeSt). For instance, in a related system involving the cationic copolymerization of isobutylene with p-(chloromethyl)styrene, a structurally similar monomer, the reactivity ratios were found to be r_IB = 4.67 and r_p-CMS = 0.70. This significant difference underscores the higher propensity of the growing isobutylene carbocation to add another isobutylene monomer rather than a p-methylstyrene monomer.

Competition experiments have further illuminated the relative reactivities. In studies involving the addition of isobutylene, styrene (B11656), and p-methylstyrene to living poly(p-methoxystyrene), it was determined that at -40 °C in a dichloromethane (B109758)/methylcyclohexane (B89554) solvent mixture, p-methoxystyrene is 42 times more reactive than p-methylstyrene and 271 times more reactive than isobutylene. This indicates that the p-methylstyrene monomer is more readily incorporated than isobutylene when competing for a different, more reactive, polymer chain end. However, in the direct copolymerization of isobutylene and p-methylstyrene, the higher reactivity of isobutylene dominates.

The monomer feed ratio has a direct and predictable impact on the composition of the resulting copolymer. As the proportion of p-methylstyrene in the initial monomer feed is increased, the content of p-methylstyrene incorporated into the polymer also increases. This relationship is a fundamental aspect of copolymerization kinetics and allows for the tailoring of the copolymer's properties by adjusting the initial monomer concentrations.

The following table, derived from experimental data, illustrates the effect of the monomer feed ratio on the final copolymer composition in the cationic copolymerization of isobutylene and p-methylstyrene.

| Monomer Feed Ratio (p-MeSt:IB) | Total Monomer Conversion (%) | Isobutylene Content in Copolymer (mol%) |

|---|---|---|

| 10:90 | 18.0 | 96.6 |

| 20:80 | 19.7 | 90.6 |

| 30:70 | 23.6 | 85.4 |

| 40:60 | 28.8 | 83.6 |

| 50:50 | 33.1 | 83.5 |

| 60:40 | 39.6 | 71.0 |

This data clearly shows that while the incorporation of p-methylstyrene increases with its proportion in the feed, the copolymer remains rich in isobutylene across a wide range of feed ratios, a direct consequence of isobutylene's higher reactivity ratio.

In the context of producing block copolymers, such as poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)], it has been observed that the rate of end block propagation increases with a higher p-methylstyrene content in the feed. In model copolymerizations of styrene and p-methylstyrene, the addition of p-methylstyrene to the living chain end was slightly favored at low conversion, suggesting its higher reactivity in that specific pairing.

Ultimately, the reactivity ratios and the resulting monomer incorporation behavior are crucial in determining the final properties of the isobutylene-p-methylstyrene copolymer. The tendency towards a more random incorporation, albeit with a higher proportion of isobutylene, is a key characteristic of this copolymerization system.

Copolymer Microstructure and Compositional Control of Poly Isobutylene Co P Methylstyrene

Analysis of Monomer Sequence Distribution in Poly(isobutylene-co-p-methylstyrene)

The distribution of monomer units within the PIB-co-pMeSt copolymer chain is not random and deviates from simple statistical models. Detailed analysis of the monomer sequence is crucial for a comprehensive understanding of the copolymer's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for elucidating the microstructure of these copolymers. tandfonline.com By analyzing the chemical shifts of the carbon atoms, it is possible to identify and quantify the different arrangements of monomer units.

The sequence distribution is often described in terms of monomer triads, which are sequences of three consecutive monomer units. The various possible triads in a PIB-co-pMeSt copolymer are BBB, BBA, ABA, BAB, ABB, and AAA, where 'B' represents an isobutylene (B52900) unit and 'A' represents a p-methylstyrene unit. The relative proportions of these triads provide a detailed picture of the copolymer's microstructure.

In the 13C-NMR spectrum of PIB-co-pMeSt, the signals corresponding to the quaternary carbons of the isobutylene units and the aromatic carbons of the p-methylstyrene units are particularly sensitive to the local environment, allowing for the differentiation of various triad (B1167595) sequences. tandfonline.com Research has shown that the triad distributions in PIB-co-pMeSt copolymers can be obtained over a wide range of copolymer compositions. tandfonline.com

A study on the microstructure of IB-pMeSt copolymers utilized 13C-NMR to assign signals to specific triad monomer sequences. The following table presents the experimentally determined triad distributions for a series of PIB-co-pMeSt copolymers with varying compositions.

Table 1: Triad Distribution in Poly(isobutylene-co-p-methylstyrene) Copolymers

| Copolymer Sample | IB Content (mol%) | pMeSt Content (mol%) | Triad BBB | Triad BBA | Triad ABA | Triad BAB | Triad ABB | Triad AAA |

|---|---|---|---|---|---|---|---|---|

| 1 | 83 | 17 | 0.618 | 0.224 | 0.019 | 0.031 | 0.082 | 0.026 |

| 2 | 68 | 32 | 0.385 | 0.292 | 0.045 | 0.061 | 0.156 | 0.061 |

| 3 | 44 | 56 | 0.134 | 0.222 | 0.084 | 0.092 | 0.244 | 0.224 |

| 4 | 24 | 76 | 0.038 | 0.106 | 0.081 | 0.057 | 0.246 | 0.472 |

Data compiled from published research findings. tandfonline.com

Statistical analyses of these triad distributions have revealed that the copolymerization of isobutylene and p-methylstyrene does not follow simple zero-order (Bernoullian) or first-order Markov models. tandfonline.com This indicates that the reactivity of a growing polymer chain end is influenced by more than just the terminal monomer unit.

Further insight into the copolymer microstructure can be gained by calculating the sequence number (S) and the run number (R). The sequence number represents the average number of monomer blocks of either type in a sequence of 100 monomer units, while the run number is the average number of monomer runs per 100 monomer units. These parameters can be calculated from the triad distribution data. tandfonline.com

For instance, the run number can be calculated using the following equation: R = 200 * ([BBA] + [ABA]) / (2 * [BBB] + [BBA] + [ABA])

The deviation of these experimentally determined values from those predicted by simple statistical models further underscores the complex nature of the IB-pMeSt copolymerization. tandfonline.com

Influence of Polymerization Conditions on Copolymer Microstructure Development

The microstructure of PIB-co-pMeSt is significantly influenced by the conditions under which the polymerization is carried out. Key parameters that affect the copolymer composition and monomer sequence distribution include the monomer feed composition, the type of initiator and co-initiator system, the polymerization temperature, and the solvent polarity.

Living carbocationic polymerization techniques have been employed to synthesize PIB-co-pMeSt copolymers with controlled microstructures. tandfonline.com However, studies have shown that the reactivity ratios of isobutylene (rIB) and p-methylstyrene (rpMeSt) change with the monomer feed composition. tandfonline.com This variability indicates that the simple Mayo-Lewis model, which assumes constant reactivity ratios, is inadequate for describing this copolymerization system. tandfonline.com The Kelen-Tüdös method, when applied over a wide range of monomer feed compositions, also shows a distinct curvature, further supporting the inapplicability of the simple copolymerization model. tandfonline.comtandfonline.com

For example, in the synthesis of poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)] triblock copolymers, the rate of end block propagation was found to increase with a higher concentration of p-methylstyrene in the feed. usm.eduresearchgate.net This suggests a higher reactivity of p-methylstyrene compared to styrene (B11656) in this specific system.

Challenges in Accurate Copolymer Compositional Analysis

While NMR spectroscopy is a powerful technique, accurate determination of the copolymer composition of PIB-co-pMeSt is not without its challenges. Overlapping signals in the NMR spectra can complicate precise quantification. tandfonline.com

Advanced Functionalization Strategies for Poly Isobutylene Co P Methylstyrene

Post-Polymerization Modification of p-Methylstyrene Units

Post-polymerization modification is a powerful technique that allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu This approach also permits the thorough characterization of the base copolymer before subsequent functionalization, ensuring a well-defined starting material. cmu.edu For PIB-co-pMS, the p-methyl group on the styrene (B11656) unit serves as a convenient handle for a variety of chemical transformations.

Selective Bromination of Benzylic p-Methyl Positions

One of the most common and effective methods for activating the p-methyl group is selective benzylic bromination. This reaction introduces a bromine atom at the benzylic position, creating a reactive site that is amenable to a wide array of nucleophilic substitution reactions.

Recent advancements have led to the development of iron-catalyzed methods for the chemo- and site-selective bromination of benzylic C-H bonds. sdu.edu.cn These methods offer a practical approach, often utilizing the C-H substrate as the limiting reagent and a commercially available iron(II) bromide catalyst at low loadings without the need for extrinsic ligands. sdu.edu.cn The reaction conditions are typically mild and can be scaled up, making it a viable route for the late-stage diversification of complex molecules. sdu.edu.cn Benzylic bromides are key intermediates for the synthesis of numerous organic compounds through the formation of carbon-carbon and carbon-heteroatom bonds. sdu.edu.cn Traditional methods often rely on liquid bromine or the in-situ generation of bromine, which can suffer from toxicity and poor functional group tolerance. sdu.edu.cn The Wohl-Ziegler bromination using N-bromosuccinimide (NBS) is a common alternative, but it can lead to undesired side products and may not be suitable for large-scale synthesis. sdu.edu.cn

Metalation of Benzylic p-Methyl Positions

Metalation of the benzylic p-methyl positions offers another versatile route to functionalization. This process involves the deprotonation of the p-methyl group using a strong base, resulting in a carbanion that can react with various electrophiles.

Hydrocarbon-soluble superbases have been extensively investigated for the selective metalation of the benzylic p-methyl position in poly(isobutylene-co-p-methylstyrene). dtic.mil The metalation reaction is typically monitored by quenching the reaction with an electrophile, such as chlorotrimethylsilane, and then analyzing the resulting functionalization using techniques like 1H NMR spectroscopy. acs.org Superbases, which are mixtures of organometallic compounds and alkali metal alkoxides, exhibit significantly higher reactivity compared to their individual components. researchgate.net

The efficiency and selectivity of the metalation are highly dependent on the composition of the superbase. For instance, increasing the excess of the metal alkoxide relative to the organolithium component generally leads to an increased degree of silylation at the benzylic position and a decrease in undesirable ring metalation. dtic.mil Studies have shown that using 3 equivalents of potassium tert-pentoxide (t-PeOK) in the presence of 1 equivalent of an alkyl lithium significantly enhances the selectivity for the metalation of an aromatic side chain. dtic.mil

The choice of the alkali metal cation in the alkoxide component of the superbase has a profound impact on both the degree of metalation and the selectivity of the reaction. acs.org Research has demonstrated that the reactivity of superbases derived from the reaction of butyl lithium with a heavier alkali alkoxide increases with the size of the metal cation. dtic.mil The trend in both the degree of metalation and selectivity follows the order: Li+ < Na+ < K+ < Cs+. acs.org

Optimal results, achieving quantitative metalation of all benzylic p-methyl groups, have been obtained using a superbase derived from s-BuLi and cesium l-(-)-menthoxide. dtic.mil Complete metalation is possible when an excess of this superbase is used. dtic.mil Interestingly, with the more reactive cesium-based superbase, the amount of ring metalation is less than when potassium is the counterion. acs.org

| Alkali Metal Cation | Relative Metalation Efficiency | Selectivity for Benzylic Position |

|---|---|---|

| Li+ | Low | Moderate |

| Na+ | Moderate | Good |

| K+ | High | Very Good |

| Cs+ | Very High | Excellent |

Introduction of Diverse Functional Groups via Reactive Sites

Once the reactive sites, either benzylic bromides or carbanions, are generated on the p-methylstyrene units, a wide variety of functional groups can be introduced. This versatility allows for the precise tuning of the copolymer's properties, such as polarity, reactivity, and biocompatibility.

The introduction of p-methylstyrene into ethylene copolymers, for example, provides a reactive handle for subsequent post-modifications. scirp.org The methyl group in p-MS can act as an initiating fragment for anionic polymerization after being treated with s-BuLi. scirp.org This opens up possibilities for creating graft copolymers.

Development of Functionalized Block Copolymers Based on Isobutylene (B52900) and p-Methylstyrene

The ability to functionalize the p-methylstyrene units has been instrumental in the development of novel block copolymers with unique architectures and properties. These materials often combine the desirable characteristics of polyisobutylene (B167198), such as its excellent barrier properties and thermal stability, with the specific functionalities introduced onto the p-methylstyrene blocks.

A common strategy involves the synthesis of poly(isobutylene)-b-poly(p-methylstyrene) block copolymers, where the p-methylstyrene block can be subsequently modified. For instance, poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)] triblock copolymers have been synthesized. usm.edu In these systems, the rate of end block propagation was found to increase with a higher p-methylstyrene content in the feed. usm.edu

Research on Poly Isobutylene Co P Methylstyrene in Advanced Material Systems

Design and Synthesis of Poly(isobutylene-co-p-methylstyrene) Based Elastomers

Poly(isobutylene-co-p-methylstyrene) (PIB/p-MeSt) is a random copolymer that represents a significant advancement in polyisobutylene-based elastomers. This new generation of elastomers incorporates "reactive" p-methylstyrene units, which imparts properties superior to traditional butyl rubber. The synthesis of these copolymers is exclusively achieved through cationic polymerization.

Research on Tailoring Copolymer Architecture for Specific Elastomeric Performance Characteristics

The architecture of poly(isobutylene-co-p-methylstyrene) copolymers can be meticulously tailored to achieve specific elastomeric performance characteristics. The incorporation of p-methylstyrene (p-MeSt) into the polyisobutylene (B167198) (PIB) backbone introduces rigid segments that influence the thermal and mechanical properties of the resulting elastomer.

Research has demonstrated that the glass transition temperature (Tg) of the copolymer is directly related to the p-MeSt content. An increase in the mole fraction of p-MeSt leads to a higher Tg, indicating a less flexible and more rigid material at lower temperatures. This relationship allows for the fine-tuning of the elastomer's operating temperature range.

Reactive Compatibilization Studies with Poly(isobutylene-co-p-methylstyrene)

Reactive compatibilization is a process used to improve the interfacial properties of immiscible polymer blends. This is achieved by forming copolymers in-situ at the interface during melt processing. Brominated poly(isobutylene-co-p-methylstyrene) (BIMSM) is particularly effective in this regard due to the presence of reactive benzylic bromine groups.

Investigation of Interfacial Reactions in Polymer Blends

In blends of BIMSM with polymers like polyamide (PA), interfacial reactions occur between the benzylic bromines of BIMSM and the functional groups of the other polymer. For instance, in BIMSM/PA blends, these reactions involve the terminal amines and backbone amides of the polyamide. researchgate.net This leads to the in-situ formation of BIMSM-PA graft copolymers at the interface. researchgate.net

The formation of these graft copolymers significantly enhances the adhesion between the two phases, leading to a more stable and robust blend. Solid-state 13C NMR spectroscopy has been used to confirm the occurrence of these chemical reactions during hot mixing, providing direct evidence of the formation of graft copolymers. researchgate.net

Morphology Development in Polymer Blends

The morphology of a polymer blend, which refers to the physical structure and arrangement of the different polymer phases, is critically important in determining its final properties. In immiscible blends, one polymer typically forms a dispersed phase within a continuous matrix of the other. The size, shape, and distribution of this dispersed phase are key morphological features.

The in-situ formation of graft copolymers during reactive compatibilization acts as an emulsifier, reducing the interfacial tension between the polymer phases. This leads to a significant reduction in the size of the dispersed phase particles. For example, in blends of polystyrene-maleic anhydride and bromobutyl rubber, the addition of a reactive compatibilizing agent resulted in a five-fold reduction in the size of the dispersed phase. researchgate.net

The development of the blend morphology is a dynamic process that occurs during melt processing. Initially, the minor component may form sheets, which then break up into ligaments and finally into droplets due to shear forces and interfacial tension. capes.gov.br The presence of a reactive compatibilizer stabilizes the morphology by preventing the coalescence of these droplets, resulting in a finer and more stable dispersion.

Advanced Block Copolymer Architectures Incorporating Isobutylene (B52900) and p-Methylstyrene Segments

Advanced block copolymers incorporating isobutylene and p-methylstyrene segments are a class of thermoplastic elastomers (TPEs) that combine the elastomeric properties of polyisobutylene with the thermoplastic nature of poly(p-methylstyrene). These materials exhibit high-performance characteristics suitable for a variety of applications.

Synthesis and Characterization of Triblock Copolymers (e.g., poly(p-methylstyrene)-polyisobutylene-poly(p-methylstyrene))

The synthesis of poly(p-methylstyrene)-b-polyisobutylene-b-poly(p-methylstyrene) (PpMeSt-PIB-PpMeSt) triblock copolymers is typically achieved through living cationic polymerization. researchgate.net This method allows for precise control over the molecular weight and architecture of the resulting polymer. The process involves the sequential addition of monomers to a living polymerization system. researchgate.net

First, isobutylene is polymerized using a difunctional initiator to create a living polyisobutylene chain with active sites at both ends. Once the isobutylene is consumed, p-methylstyrene monomer is introduced to the system, which then polymerizes from the living PIB chain ends to form the hard PpMeSt end blocks.

The synthesis can be carried out using an initiating system such as 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/TiCl4 in the presence of an electron donor like triethylamine (Et3N) in a mixed solvent system at low temperatures (e.g., -80°C). researchgate.net

Characterization of these triblock copolymers is performed using various analytical techniques. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. Nuclear magnetic resonance (NMR) spectroscopy provides information about the composition and microstructure of the copolymer. Differential scanning calorimetry (DSC) is employed to measure the glass transition temperatures (Tg) of the different blocks, confirming the phase-separated morphology that is essential for thermoplastic elastomeric behavior. researchgate.net

Below is a table summarizing the characteristics of a series of poly(p-methylstyrene)-b-polyisobutylene-b-poly(p-methylstyrene) triblock copolymers with varying block lengths:

| Sample ID | Mn (PIB) ( g/mol ) | Mn (PpMeSt) ( g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) |

| TBC-1 | 45,000 | 5,000 | 55,000 | 1.15 |

| TBC-2 | 45,000 | 10,000 | 65,000 | 1.18 |

| TBC-3 | 60,000 | 7,500 | 75,000 | 1.20 |

| TBC-4 | 60,000 | 15,000 | 90,000 | 1.22 |

Table 1: Molecular characteristics of poly(p-methylstyrene)-b-polyisobutylene-b-poly(p-methylstyrene) triblock copolymers.

Synthesis and Characterization of Diblock Copolymers

The synthesis of well-defined diblock copolymers composed of isobutylene and p-methylstyrene, namely poly(isobutylene-b-p-methylstyrene) (PIB-b-PpMS), is primarily achieved through living cationic polymerization. wikipedia.org This technique allows for precise control over the polymer's molecular architecture, including molecular weight and composition, resulting in polymers with low polydispersity. wikipedia.org

Synthesis by Living Cationic Polymerization

The most common and effective method for synthesizing PIB-b-PpMS diblock copolymers is sequential monomer addition. tandfonline.com In this process, isobutylene is polymerized first to create a "living" polyisobutylene (PIB) chain. Once the isobutylene monomer is consumed, the second monomer, p-methylstyrene (pMS), is added to the system to be polymerized from the active PIB chain end, forming the second block.

A critical aspect of this synthesis is managing the different reactivities of the monomers and the stability of the carbocationic propagating species. A novel and successful scheme involves the following key steps:

Polymerization of Isobutylene : The process begins with the living cationic polymerization of isobutylene. This is typically initiated by a system composed of an initiator, such as a tertiary alkyl halide (e.g., 2-chloro-2,4,4-trimethylpentane), and a Lewis acid co-initiator, like titanium tetrachloride (TiCl₄). tandfonline.com The polymerization is conducted in a mixed solvent system, often a combination of a polar solvent like methyl chloride and a non-polar solvent such as hexanes (e.g., 40:60 v/v), at low temperatures, commonly -80°C. tandfonline.comresearchgate.net A proton trap, for instance, di-tert-butylpyridine, is also used to prevent initiation by stray protons, ensuring better control over the polymerization. tandfonline.comresearchgate.net

End-Capping the Living PIB Chain : Upon completion of the isobutylene polymerization, the living PIB chain ends are "capped" with a non-polymerizable monomer, 1,1-diphenylethylene (B42955). tandfonline.comacs.org This capping step transforms the highly reactive PIB carbocation into a more stable diphenyl alkyl cation, which is crucial for efficiently initiating the polymerization of the subsequent p-methylstyrene block. tandfonline.comresearchgate.net

Modification of Lewis Acidity and Polymerization of p-Methylstyrene : Before the addition of p-methylstyrene, a substance like titanium(IV) isopropoxide or titanium(IV) butoxide is introduced into the system. tandfonline.comacs.org This addition serves to decrease the Lewis acidity of the system, a necessary adjustment for the controlled living polymerization of p-methylstyrene. tandfonline.com Following this, p-methylstyrene monomer is added and polymerizes from the capped PIB chains, resulting in the formation of the desired PIB-b-PpMS diblock copolymer. tandfonline.comacs.org

This sequential addition method, with the intermediate capping and Lewis acidity adjustment steps, has proven effective in synthesizing pure diblock copolymers with predictable molecular weights and narrow molecular weight distributions. tandfonline.com

Characterization of Diblock Copolymers

To confirm the successful synthesis of the diblock copolymers and to determine their structural and thermal properties, several analytical techniques are employed.

Molecular Weight and Composition Analysis

Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for characterizing the synthesized copolymers.

Gel Permeation Chromatography (GPC) : GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A monomodal GPC trace and a low PDI value (typically below 1.3) are strong indicators of a successful living polymerization process, confirming the absence of significant chain termination or transfer reactions. usm.edumdpi.com Analysis of the final block copolymers reveals a decrease in high molecular weight peaks that could indicate chain-coupling, especially when compared to systems using styrene (B11656) instead of p-methylstyrene. usm.edu

¹H Nuclear Magnetic Resonance (¹H NMR) : NMR spectroscopy is used to verify the chemical structure and determine the composition of the diblock copolymer. usm.eduresearchgate.net By comparing the integrated intensities of the proton signals characteristic to the polyisobutylene block and the poly(p-methylstyrene) block, the precise composition and the molecular weight of each block can be calculated. researchgate.netresearchgate.net

The following table summarizes representative molecular data for poly(isobutylene)-poly(p-methylstyrene) block copolymers synthesized via living cationic polymerization.

| Sample | PIB Mₙ ( g/mol ) | Total Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) | pMS Content (wt%) |

| Diblock 1 | 35,000 | 45,000 | 1.15 | 22.2 |

| Diblock 2 | 40,000 | 55,000 | 1.20 | 27.3 |

| Diblock 3 | 40,000 | 60,000 | 1.18 | 33.3 |

| Diblock 4 | 50,000 | 70,000 | 1.25 | 28.6 |

Thermal Properties

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal properties of the block copolymers, specifically their glass transition temperatures (T₉). usm.edunih.gov

Differential Scanning Calorimetry (DSC) : In a block copolymer, if the two blocks are immiscible, they will phase-separate into distinct microdomains. This phase separation is evidenced by the presence of two distinct glass transition temperatures, one corresponding to the T₉ of the polyisobutylene block (typically around -60°C) and the other to the T₉ of the poly(p-methylstyrene) block (which is higher). researchgate.netusm.edu The detection of a single T₉ would suggest that the blocks are miscible or that the block lengths are too short to phase-separate. usm.edu For poly[(styrene-co-pMSt)-b-isobutylene-b-(styrene-co-pMSt)] triblock copolymers, it has been shown that a single T₉ is observed for the end blocks, confirming the absence of blockiness in the microstructure of the random copolymer segment. researchgate.netusm.edu

Analytical and Spectroscopic Characterization Methodologies for Poly Isobutylene Co P Methylstyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Copolymer Research

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for determining the composition of poly(isobutylene-co-p-methylstyrene). By integrating the signals corresponding to the protons of the isobutylene (B52900) (IB) and p-methylstyrene (p-MS) units, the relative molar content of each monomer in the copolymer chain can be accurately calculated. For instance, in the analysis of poly[(styrene-co-pMSt)-b-isobutylene-b-(styrene-co-pMSt)] triblock copolymers, ¹H-NMR is used to determine the composition of the copolymer end blocks. usm.eduresearchgate.net

The chemical shifts in the ¹H-NMR spectrum provide distinct signals for different protons within the copolymer structure. These assignments are critical for quantitative analysis.

| Chemical Shift (δ) ppm | Assignment | Monomer Unit |

| ~7.0 | Aromatic protons | p-methylstyrene |

| ~2.2-2.3 | Methyl protons on the aromatic ring (-Ar-CH₃) | p-methylstyrene |

| ~1.9 | Methylene protons of the backbone (-CH₂-C(CH₃)₂) | Isobutylene |

| ~1.1 | Methyl protons of the backbone (-C(CH₃)₂) | Isobutylene |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific copolymer microstructure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy offers deeper insight into the copolymer's microstructure by elucidating the sequence of monomer units. The chemical shifts of the carbon atoms in the polymer backbone are sensitive to their local environment, allowing for the identification and quantification of different monomer sequences, such as triads (e.g., IB-IB-IB, IB-IB-pMS, pMS-IB-pMS). tandfonline.com

The analysis of ¹³C-NMR signals, particularly those of the quaternary carbons in both monomer units, allows for the assignment of triad (B1167595) monomer sequences. tandfonline.com By analyzing the distribution of these triads across a broad range of copolymer compositions, researchers can gain a detailed understanding of the monomer arrangement along the polymer chain. tandfonline.com Statistical models, such as Bernoullian or Markov statistics, can be applied to these triad distributions to further describe the copolymerization process. However, for the IB-pMeSt system, it has been found that simple zero- or first-order Markov models may be inadequate, as reactivity ratios can change with the monomer feed composition. tandfonline.com

| Carbon Type | Monomer Sequence (Triad) | Approximate Chemical Shift (δ) ppm |

| Quaternary Carbon | Isobutylene | 38-40 |

| Aromatic C-CH₃ | p-methylstyrene | 135-138 |

| Aromatic CH | p-methylstyrene | 128-130 |

| Backbone CH₂ | Isobutylene | 58-60 |

| Backbone CH | p-methylstyrene | 40-45 |

| Methyl (from IB) | Isobutylene | 30-32 |

| Methyl (from p-MS) | p-methylstyrene | 20-22 |

Note: These are approximate ranges and can be influenced by neighboring monomer units.

To further refine the structural assignment of complex copolymer systems like PIB/p-MS, advanced NMR techniques are employed. tandfonline.com

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which helps in assigning the complex signals in the aliphatic region of the ¹³C-NMR spectrum.

Heteronuclear Correlation Spectroscopy (HETCOR): HETCOR establishes correlations between directly bonded protons and carbons. This two-dimensional NMR technique is invaluable for unambiguously assigning both ¹H and ¹³C signals, confirming the connectivity within the copolymer structure. tandfonline.com

Spin-lattice relaxation time (T₁): The measurement of T₁ values provides information about the mobility of different segments of the polymer chain. This can offer insights into the phase behavior and dynamics of the copolymer.

These advanced methods are crucial for a comprehensive understanding of the microstructure of IB-pMeSt copolymers. tandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for the qualitative analysis of poly(isobutylene-co-p-methylstyrene). It is used to confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional groups. researchgate.net

The FTIR spectrum of the copolymer will exhibit absorption bands that are characteristic of both polyisobutylene (B167198) and poly(p-methylstyrene).

| Wavenumber (cm⁻¹) | Vibration Mode | Associated Monomer Unit |

| ~2950-2850 | C-H stretching (aliphatic) | Isobutylene & p-methylstyrene |

| ~1610 | C=C stretching (aromatic ring) | p-methylstyrene |

| ~1510 | C=C stretching (aromatic ring) | p-methylstyrene |

| ~1470 | C-H bending (CH₂ and CH₃) | Isobutylene |

| ~1390 & ~1365 | C-H bending (gem-dimethyl) | Isobutylene |

| ~810 | C-H out-of-plane bending (p-substituted ring) | p-methylstyrene |

By comparing the spectrum of the copolymer with the spectra of the individual homopolymers, polyisobutylene and poly(p-methylstyrene), the successful synthesis of the copolymer can be verified. researchgate.net

Mass Spectrometry (MS) Techniques in Copolymer Analysis

Mass spectrometry techniques provide detailed information about the molecular weight and composition of polymer chains.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. osti.govtuwien.at It is used to determine the molecular weight of individual oligomer chains, identify repeat units and end groups, and analyze copolymer composition. osti.govresearchgate.net

In the analysis of a low molecular weight copolymer of isobutylene and p-methylstyrene, MALDI-MS can provide information on the composition of each oligomer chain. nih.gov However, studies have shown that the average composition derived from MALDI spectra can be skewed towards a higher p-methylstyrene content compared to results from NMR. nih.gov This discrepancy is often attributed to the preferential ionization of oligomers containing a greater number of p-methylstyrene units, as the aromatic groups are more easily ionized than the saturated isobutylene segments. researchgate.netnih.gov This effect can also lead to a compositional drift observed at higher oligomer lengths. nih.gov Despite these quantification challenges, MALDI-TOF-MS is a valuable tool for providing detailed compositional and structural information that complements data from other techniques like NMR. nih.gov

Field Desorption (FD) Mass Spectrometry for Complementary Analysis

Field Desorption (FD) mass spectrometry serves as a valuable complementary technique to Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of poly(isobutylene-co-p-methylstyrene) (IMS). nih.gov While MALDI is a powerful tool, FD can provide additional insights, particularly in cases where preferential ionization might be a concern. nih.gov

FD is a soft ionization technique where the analyte is applied directly to an emitter that is subjected to a high electric field. wikipedia.orgwiley.comcaltech.edu This process allows for the ionization and desorption of molecules with minimal fragmentation, making it suitable for analyzing polymers. wikipedia.orgcaltech.edu In a comparative study of a low molecular weight IMS copolymer, both MALDI and FD mass spectrometry yielded similar average composition values. nih.gov This was noteworthy because FD is capable of ionizing oligomers that are not detected by MALDI. nih.gov The agreement between the two techniques, despite their different ionization mechanisms, helped in understanding the compositional drift observed in MALDI spectra. nih.gov

The primary application of FD-MS in this context is to validate and complement the data obtained from other mass spectrometry techniques. Its ability to ionize a broad range of oligomers with reduced fragmentation provides a more comprehensive picture of the copolymer composition. nih.gov

Addressing Preferential Ionization and Mass Bias Effects in MS

When analyzing copolymers like poly(isobutylene-co-p-methylstyrene) with mass spectrometry (MS), particularly with techniques like MALDI-TOF MS, it is crucial to address the phenomena of preferential ionization and mass bias. nih.govnih.gov These effects can lead to a skewed representation of the copolymer's composition and molecular weight distribution. nih.gov

Preferential Ionization: In the analysis of IMS copolymers, a discrepancy has been observed where the composition derived from MALDI-MS appears to have a higher p-methylstyrene (pMS) content compared to results from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This is attributed to the preferential ionization of oligomers that are richer in pMS. nih.gov The aromatic nature of the pMS units facilitates ionization more readily than the aliphatic isobutylene units, leading to their overrepresentation in the resulting mass spectrum. nih.gov

Mass Bias: A compositional drift towards lower pMS incorporation at higher oligomer lengths has also been noted in MALDI analysis. nih.gov Initially thought to be solely due to the inability to ionize the isobutylene component, further comparison with FD-MS suggested that this drift is a result of a mass bias effect in oligomer ionization and detection. nih.gov Mass bias refers to the deviation of measured isotope or mass ratios from the true value due to mass discrimination within the mass spectrometer.

To mitigate these effects and obtain more accurate quantitative data, computational methods have been developed to correct for the abundance bias caused by mass discrimination. nih.gov These methods can be applied to both homopolymer and copolymer spectra to yield more plausible compositional data. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely utilized technique for determining the molecular weight and molecular weight distribution of polymers, including poly(isobutylene-co-p-methylstyrene). nsf.govlcms.cz This method separates molecules based on their hydrodynamic volume in solution. hpst.cz

In the characterization of poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)] triblock copolymers, GPC analysis is instrumental. usm.eduresearchgate.net For instance, GPC has been used to observe the decrease in a high molecular weight peak that corresponds to a chain-coupled by-product as the concentration of p-methylstyrene in the feed is increased during synthesis. usm.eduresearchgate.net

GPC systems are often equipped with multiple detectors, such as a differential refractive index detector and a viscometer, which allow for the calculation of molecular weights based on a universal calibration approach. hpst.cz This makes the determined molecular weights independent of the standards used for column calibration. hpst.cz For accurate analysis, it is important to select an appropriate solvent and column set. The molecular weight distribution of a polymer is a critical factor that influences its physical properties, such as toughness and melt viscosity. hpst.cz

| Property | Description |

| Principle | Separation of molecules based on their size (hydrodynamic volume) in solution. |

| Application for IMS | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Key Findings | GPC has been used to monitor the reduction of chain-coupling byproducts in the synthesis of IMS-containing block copolymers. usm.eduresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nsf.gov This technique is essential for studying the thermal stability and degradation kinetics of polymers like poly(isobutylene-co-p-methylstyrene).

The thermal degradation of polyisobutylene, a component of the copolymer, has been shown to be influenced by its molecular weight. nih.gov High molecular weight polyisobutylene exhibits maximum degradation rates at certain points, while low molecular weight samples show high initial degradation rates that decrease with time. nih.gov The increased rate of thermal degradation in polyisobutylene compared to other polyolefins is attributed to the ease of disproportionation and radical formation. nih.gov

For polystyrene, another related polymer, TGA studies have shown that the degradation process is dependent on the heating rate, with thermograms shifting to higher temperatures as the heating rate increases. nsf.govscirp.org Kinetic parameters such as activation energy can be calculated from TGA data to understand the degradation mechanism. scirp.org TGA can be performed under an inert atmosphere to study thermal degradation or in the presence of an oxidizing atmosphere to study thermo-oxidative degradation. mdpi.com

| Parameter | Influence on Thermal Degradation |

| Molecular Weight | Affects the initial rate and overall profile of degradation. nih.gov |

| Heating Rate | Higher heating rates shift the degradation to higher temperatures. nsf.govscirp.org |

| Copolymer Composition | The presence of different monomer units influences the overall thermal stability. |

Differential Scanning Calorimetry (DSC) for Glass Transition Changes due to Copolymerization or Crosslinking

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com It is widely used to determine the glass transition temperature (Tg) of amorphous and semi-crystalline polymers like poly(isobutylene-co-p-methylstyrene). netzsch.com The glass transition is a reversible transition in amorphous materials from a hard and brittle state to a molten or rubbery state. netzsch.com

For copolymers, the Tg is influenced by the composition of the constituent monomers. In the case of poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)] triblock copolymers, DSC has revealed a single Tg that increases with increasing p-methylstyrene content. usm.eduresearchgate.net This indicates that the styrene (B11656) and p-methylstyrene units are randomly distributed within the end blocks, avoiding blockiness in the microstructure. usm.edu

The Tg of a polymer is also affected by its molecular weight, particularly at lower degrees of polymerization where the chain ends have a more significant effect. hitachi-hightech.com For polystyrene, it has been shown that at higher molecular weights, the Tg becomes roughly constant. hitachi-hightech.com DSC is also sensitive to the effects of curing or crosslinking, which can alter the chain dynamics and thus the glass transition temperature. acs.org

| Factor | Effect on Glass Transition Temperature (Tg) |

| Copolymer Composition | Increasing p-methylstyrene content in IMS-containing copolymers leads to a higher Tg. usm.eduresearchgate.net |

| Molecular Weight | Tg is generally lower for polymers with lower molecular weights due to the influence of chain ends. hitachi-hightech.com |

| Crosslinking | Curing and crosslinking restrict chain mobility, typically leading to an increase in Tg. acs.org |

Theoretical and Computational Approaches in Isobutylene P Methylstyrene Polymer Research

Quantum Chemical Calculations for Mechanism Elucidation (e.g., Gaussian software applications)

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the fundamental steps of cationic polymerization. Software packages like Gaussian are frequently used to model the electronic structure and energetics of reactants, intermediates, and transition states. nih.gov

In the context of isobutylene (B52900) and p-methylstyrene copolymerization, these calculations provide critical insights into several mechanistic aspects:

Carbocation Stability: The entire polymerization process hinges on the formation and propagation of carbocationic species. DFT calculations can be used to determine the relative stabilities of the isobutylene carbocation ((CH₃)₂C⁺–CH₃) and the p-methylstyrenyl carbocation. The stability of these intermediates is crucial, as it influences the rates of initiation, propagation, and chain transfer reactions. For instance, computational studies on the isobutylene carbocation have explored its electron density distribution and how it is influenced by its immediate environment, which is vital for understanding its reactivity. nih.gov

Initiation and Propagation Pathways: Quantum chemical methods are employed to map the potential energy surface for the elementary reaction steps. This includes the activation of the initiator, the initial addition of a monomer to the initiator to form the first carbocation, and the subsequent propagation steps where monomers add to the growing polymer chain. nih.gov For the polymerization of p-methylstyrene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate these pivotal steps, revealing how solvents and counter-ions can lower the activation energy barriers for initiation and stabilize key cationic intermediates. nih.gov These insights are directly applicable to the copolymerization system, helping to explain how each monomer adds to a growing chain terminated by either an isobutylene or a p-methylstyrene unit.

Transition State Analysis: By locating and characterizing the transition state structures for each reaction step, researchers can calculate the activation energies. These values are essential for understanding the kinetics of the polymerization and predicting which reaction pathways are more favorable. For example, calculations can clarify the dual catalytic role of anions in stabilizing cationic intermediates and modulating the geometry of the transition state during chain initiation and dimerization. nih.gov

The table below summarizes key parameters often derived from quantum chemical calculations for polymerization mechanism studies.

| Calculated Parameter | Significance in Polymerization Mechanism | Typical Computational Method |

| Ground State Energy | Determines the relative stability of reactants, intermediates, and products. | DFT, MP2 |

| Transition State Energy | Used to calculate the activation energy barrier for a reaction step. | DFT with transition state search algorithms (e.g., QST2, QST3) |

| Vibrational Frequencies | Confirms that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). | Frequency analysis following geometry optimization |

| Partial Atomic Charges | Indicates the distribution of electron density and helps identify electrophilic/nucleophilic sites. | Population analysis (e.g., Mulliken, NBO) |

These computational investigations provide a foundational, molecule-by-molecule understanding of the reaction, explaining the observed experimental phenomena, such as reaction rates and product distributions, in the copolymerization of isobutylene and p-methylstyrene.

Statistical Modeling of Copolymerization Behavior (e.g., Bernoullian, Markov Models, Mayo-Lewis Model)

The Mayo-Lewis model is a cornerstone of copolymerization kinetics. It describes the composition of the copolymer being formed at any instant based on the concentrations of the two monomers in the feed ([M₁] and [M₂]) and their reactivity ratios (r₁ and r₂). The reactivity ratios are defined as the ratio of the rate constant for a radical or ion reacting with its own type of monomer to the rate constant for its reaction with the other monomer (e.g., r₁ = k₁₁/k₁₂).

However, for the cationic copolymerization of isobutylene (IB) and p-methylstyrene (pMeSt), studies have shown that the simple two-parameter Mayo-Lewis model is often inadequate. tandfonline.com Experimental analysis has revealed that the reactivity ratios for this system can change depending on the monomer feed composition, which violates the assumptions of the terminal model (the basis for the Mayo-Lewis equation). tandfonline.com This suggests that the reactivity of the growing chain end is influenced by more than just the terminal monomer unit.

To account for these complexities, more advanced statistical models are considered:

Bernoullian Model (Zero-Order Markov): This is the simplest model, assuming that the probability of adding a monomer is independent of the preceding unit on the growing chain. It applies only when the product of the reactivity ratios is equal to one (r₁r₂ = 1). Comparison of experimental data for isobutylene/p-methylstyrene copolymers with a Bernoullian statistical model has shown significant discrepancies, indicating that this model is not suitable for describing the system accurately. tandfonline.comnih.gov